molecular formula C25H26N2O4S B2855469 1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate CAS No. 1105199-15-2

1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate

Cat. No.: B2855469
CAS No.: 1105199-15-2
M. Wt: 450.55
InChI Key: NUGLGQYZZWUFMY-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate is a carbazole-derived compound featuring a sulfonamide group substituted with N,4-dimethylphenyl and an acetate ester at the propan-2-yl position. Carbazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The sulfonamide moiety in this compound is a critical pharmacophore, often associated with targeting enzymes such as carbonic anhydrases or modulating protein-protein interactions .

Properties

IUPAC Name

[1-carbazol-9-yl-3-[methyl-(4-methylphenyl)sulfonylamino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-12-14-21(15-13-18)32(29,30)26(3)16-20(31-19(2)28)17-27-24-10-6-4-8-22(24)23-9-5-7-11-25(23)27/h4-15,20H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLGQYZZWUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : Oxadiazole-containing analogs (e.g., ) exhibit distinct electronic properties due to the heterocyclic ring, which may favor antimicrobial activity over enzyme inhibition.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~463.54 g/mol) is higher than the furan analog (440.51 g/mol) due to the bulkier N,4-dimethylphenyl group .
  • LogP/Solubility : The dimethylphenyl group likely increases logP compared to polar substituents like furan or fluorophenyl, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Hydrogen Bonding : The acetate ester and sulfonamide groups provide hydrogen-bond acceptors, critical for target binding .

Hypotheses for Target Compound :

  • The N,4-dimethylphenyl group may improve selectivity for hydrophobic binding pockets in enzymes like DNMT1 (DNA methyltransferase 1) or COX-2 .
  • Antimicrobial activity may be moderate compared to oxadiazole derivatives due to the lack of a heterocyclic ring .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves:

Carbazole Functionalization : React 9H-carbazole with a brominated propanol derivative (e.g., 3-bromopropan-2-ol) under basic conditions (e.g., K₂CO₃) in anhydrous acetone to introduce the carbazolylpropyl backbone .

Sulfonamide Coupling : React the intermediate with 4-methyl-N-(4-methylphenyl)benzenesulfonamide using a coupling agent (e.g., DCC/DMAP) in dichloromethane .

Acetylation : Treat the hydroxyl group with acetic anhydride in pyridine to form the acetate ester .

Q. Critical Parameters :

  • Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
  • Solvent Choice : Use anhydrous solvents to prevent hydrolysis of intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for carbazole) and sulfonamide methyl groups (δ 2.3–2.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and compare with structurally related carbazole derivatives (e.g., 1-(3,6-dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, IC₅₀ = 12 µM) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL for triazole-carbazole hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Tabulate bioactivity data for derivatives with systematic structural variations (Table 1).
  • Statistical Modeling : Apply multivariate regression (e.g., PLS) to identify key descriptors (e.g., logP, H-bond donors) influencing activity .
  • Crystallographic Validation : Compare bound conformations in protein-ligand complexes (e.g., via PDB deposition) to reconcile discrepancies .

Q. Table 1. SAR of Selected Carbazole-Sulfonamide Derivatives

DerivativeR₁ (Carbazole Substituent)R₂ (Sulfonamide Group)IC₅₀ (EGFR, µM)
Parent CompoundHN,4-dimethylphenyl0.45
Dichloro Analog3,6-Cl₂N,4-dimethylphenyl0.22
Brominated Derivative3-Br4-Fluorophenyl1.10
Data adapted from studies on analogous systems

Q. What experimental strategies are suitable for investigating its interactions with specific biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., EGFR) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories (AMBER force field) to identify critical binding residues .

Q. What methodologies are recommended to evaluate its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
    • Oxidative Stress : Treat with 3% H₂O₂, analyze by LC-MS for sulfoxide byproducts .
  • Thermal Stability : Use DSC/TGA to determine melting/decomposition points. Store lyophilized samples at -80°C for long-term stability .

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